molecular formula C17H12ClF4N7S B10931789 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10931789
M. Wt: 457.8 g/mol
InChI Key: OXLCQHLHPNPHPK-UHFFFAOYSA-N
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Description

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a complex organic compound that features a unique combination of functional groups, including pyrazole, thiadiazole, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine typically involves multi-step organic reactions The initial step often includes the formation of the pyrazole ring through cyclization reactionsCommon reagents used in these reactions include hydrazine derivatives, chlorinating agents, and fluorinating agents .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both pyrazole and thiadiazole rings, along with the trifluoromethyl group, enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H12ClF4N7S

Molecular Weight

457.8 g/mol

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C17H12ClF4N7S/c1-28-12(7-13(26-28)17(20,21)22)15-24-25-16(30-15)23-14-5-6-29(27-14)8-9-10(18)3-2-4-11(9)19/h2-7H,8H2,1H3,(H,23,25,27)

InChI Key

OXLCQHLHPNPHPK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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